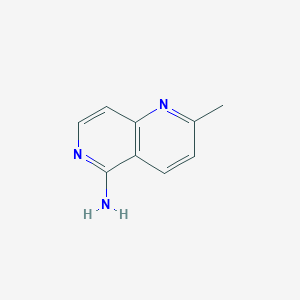

2-Methyl-1,6-naphthyridin-5-amine

Description

Overview of Fused Nitrogen Heterocycles and Naphthyridine Isomers

Fused nitrogen heterocycles are organic compounds in which two or more rings, at least one of which contains a nitrogen atom, share a pair of atoms. These structures are prevalent in natural products, pharmaceuticals, and advanced materials. researchgate.netmdpi.com The arrangement of nitrogen atoms within the fused ring system gives rise to a variety of isomers, each with unique electronic and steric properties.

Naphthyridines, also known as pyridopyridines or diazanaphthalenes, are a class of fused heterocycles consisting of two fused pyridine (B92270) rings. rsc.orgacs.org There are six possible isomers of naphthyridine, distinguished by the relative positions of the two nitrogen atoms in the bicyclic framework. acs.orgnih.gov These isomers are 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. acs.orgnih.gov The specific arrangement of the nitrogen atoms significantly influences the molecule's chemical reactivity, physical properties, and biological activity. rsc.org

Table 1: Isomers of Naphthyridine

| Isomer | Alternative Names |

|---|---|

| 1,5-Naphthyridine (B1222797) | Pyrido[3,2-b]pyridine |

| 1,6-Naphthyridine (B1220473) | Pyrido[3,4-b]pyridine |

| 1,7-Naphthyridine | Pyrido[4,3-b]pyridine |

| 1,8-Naphthyridine (B1210474) | Pyrido[2,3-b]pyridine |

| 2,6-Naphthyridine (B1209661) | Pyrido[3,4-c]pyridine |

| 2,7-Naphthyridine | Pyrido[4,3-c]pyridine |

This table outlines the six isomers of naphthyridine and their corresponding systematic names.

Historical Context of Naphthyridine Synthesis and Study

The first derivative of the naphthyridine ring system was synthesized in 1893 by Reissert. nih.gov However, it was not until 1927 that the unsubstituted parent compounds, 1,5-naphthyridine and 1,8-naphthyridine, were prepared. rsc.orgnih.gov The synthesis of the remaining isomers, including 1,6-naphthyridine, followed in the mid-20th century. nih.gov Early synthetic methods, such as the Skraup reaction, were often harsh and produced low yields. acs.org Over the decades, significant advancements have been made in the synthesis of naphthyridines, with the development of milder and more efficient methods like the Friedländer synthesis and various cross-coupling reactions. researchgate.netrsc.org The 1,8-naphthyridine isomer has been the most extensively studied, largely due to the discovery of the antibacterial properties of its derivatives, such as nalidixic acid. wikipedia.orgdigitallibrary.co.in

Significance of 1,6-Naphthyridines in Organic and Medicinal Chemistry Research

While historically less explored than the 1,8-isomer, the 1,6-naphthyridine scaffold has emerged as a privileged structure in its own right. nih.gov Its unique electronic distribution and hydrogen bonding capabilities make it an attractive framework for the design of novel therapeutic agents. nih.gov Research has demonstrated that 1,6-naphthyridine derivatives exhibit a broad spectrum of pharmacological activities. nih.gov The burgeoning interest in these compounds is reflected in the growing number of publications and patents describing their synthesis and biological evaluation. nih.govnih.gov The versatility of the 1,6-naphthyridine core allows for the introduction of various substituents, enabling the fine-tuning of its physicochemical and biological properties. rsc.org

Research Scope and Objectives for 2-Methyl-1,6-naphthyridin-5-amine

The specific compound, this compound, represents a focused area of research within the broader field of 1,6-naphthyridine chemistry. The primary objectives for studying this particular molecule and its analogs often revolve around several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to access this compound and related derivatives. This includes the optimization of reaction conditions and the thorough characterization of the synthesized compounds using modern analytical techniques.

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the methyl and amine groups, as well as substitutions at other positions of the naphthyridine ring, influence the compound's biological activity. nih.gov This is a crucial aspect of medicinal chemistry for optimizing lead compounds.

Exploration of Biological Potential: Screening this compound and its derivatives for a range of biological activities. Given the known properties of the 1,6-naphthyridine scaffold, research often targets areas such as oncology and infectious diseases. nih.govnih.gov

Physicochemical Property Profiling: Evaluating key properties such as solubility, metabolic stability, and permeability to assess the compound's potential for further development. nih.gov

The focused investigation of this compound aims to unlock its potential as a lead compound for the development of novel chemical entities with valuable applications.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,5-Naphthyridine |

| 1,6-Naphthyridine |

| 1,7-Naphthyridine |

| 1,8-Naphthyridine |

| 2,6-Naphthyridine |

| 2,7-Naphthyridine |

| Nalidixic acid |

This table lists all the chemical compound names mentioned in the article.

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3 |

|---|---|

Molecular Weight |

159.19 g/mol |

IUPAC Name |

2-methyl-1,6-naphthyridin-5-amine |

InChI |

InChI=1S/C9H9N3/c1-6-2-3-7-8(12-6)4-5-11-9(7)10/h2-5H,1H3,(H2,10,11) |

InChI Key |

DJEBDOABRZOAJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=NC=C2)N |

Origin of Product |

United States |

Reaction Mechanisms and Selectivity Studies Pertaining to 2 Methyl 1,6 Naphthyridin 5 Amine

Mechanistic Investigations of Core Ring Formation

The construction of the bicyclic 1,6-naphthyridine (B1220473) core is achieved through various synthetic strategies, each with a distinct mechanistic pathway. Classical methods such as the Skraup synthesis and Friedländer condensation are well-established routes. researchgate.net The Friedländer reaction, for instance, typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. nih.gov

More contemporary approaches often employ multi-component reactions (MCRs), which offer efficiency by forming several bonds in a single operation. A notable example is the regioselective synthesis of related naphthyridine systems through an on-water, one-pot reaction of isatin, malononitrile (B47326), and 3-aminopyrazole (B16455). nih.gov The proposed mechanism for this transformation involves a sequence of well-defined steps:

Knoevenagel Condensation: Isatin reacts with malononitrile to form an activated arylidene intermediate.

Michael Addition: The 3-aminopyrazole then acts as a nucleophile, attacking the arylidene intermediate.

Cyclization and Aromatization: Subsequent intramolecular cyclization, followed by hydrolysis, decarboxylation, and aromatization, leads to the final polycyclic naphthyridine product. nih.gov

Similarly, a three-component reaction involving 3,5-diarylidenepiperidin-4-one, malononitrile, and an amine in acetic acid under microwave irradiation has been developed to produce N-substituted 2-amino-1,6-naphthyridine derivatives. researchgate.net The investigation of such complex cascade reactions can be aided by techniques like ¹H-NMR monitoring, which allows for the confirmation of proposed mechanistic pathways through the observation of intermediates. researchgate.net

Another significant cyclization strategy is the Pictet-Spengler reaction. In the synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold, a pyridinylethylamine intermediate undergoes a Pictet-Spengler reaction with ethyl glyoxylate (B1226380) to form the core tetrahydronaphthyridine ring. acs.org

Proposed Pathways for Functional Group Introduction and Transformation

Once the 1,6-naphthyridine core is established, the introduction and modification of functional groups, such as the 2-methyl and 5-amino groups, are critical for tuning the molecule's properties. These transformations can be achieved either by using appropriately substituted starting materials or by post-synthesis derivatization.

Starting from a pre-functionalized pyridine (B92270) or pyridone ring is a common strategy. nih.govresearchgate.net For example, a 2-methoxy-6-methylpyridine (B1310761) can serve as a precursor, with the methyl group already in place at the eventual C2 position of the naphthyridine ring. acs.org The amino group at the C5 position can be introduced through various methods, including the cyclization of precursors like 2-(2,2-dimethoxyethyl)nicotinamide, where the amide group ultimately forms part of the second ring.

Post-cyclization transformations offer further avenues for diversification. These include:

N-Alkylation: The nitrogen atoms within the naphthyridine ring system can be alkylated, a common reaction in the derivatization of fused dihydro- or tetrahydro researchgate.netacs.orgnaphthyridines. mdpi.com

Palladium-Catalyzed Cross-Coupling: Halogenated naphthyridines are versatile intermediates for introducing a wide range of substituents. For instance, Pd(PPh₃)₄-catalyzed cross-coupling of chloropyridinamines with organoboronic acids has been used to construct fused thieno researchgate.netacs.orgnaphthyridine systems, demonstrating a powerful method for C-C bond formation. nih.gov

Nucleophilic Substitution: Chloro-substituents on the naphthyridine ring can be displaced by amines to introduce new functional groups. An example is the reaction of ethyl 4,6-dichloro-3-pyridinecarboxylate with an amine, which introduces the N1 substituent of the final 1,6-naphthyridin-2(1H)-one. nih.gov

The following table summarizes key functionalization reactions on naphthyridine-related cores:

| Reaction Type | Reagents/Conditions | Functional Group Transformation | Reference |

| Pictet-Spengler Reaction | Pyridinylethylamine, Ethyl glyoxylate | Forms tetrahydronaphthyridine ring | acs.org |

| Knoevenagel/Michael/Cyclization | Isatin, Malononitrile, 3-Aminopyrazole, H₂O | Forms fused naphthyridine system | nih.gov |

| N-Alkylation | Iodoethane, DMSO | Adds ethyl group to ring nitrogen | mdpi.com |

| Cross-Coupling | Thiopheneboronic acids, Pd(PPh₃)₄ | Fuses thiophene (B33073) ring to core | nih.gov |

| Nucleophilic Substitution | Aniline on a dichloro-pyridine precursor | Introduces N-phenyl substituent | nih.gov |

Regioselectivity and Stereoselectivity in Naphthyridine Derivatization

Controlling the position and spatial orientation of substituents is a paramount challenge in the synthesis of complex heterocyclic molecules.

Regioselectivity , the control over which position on a molecule reacts, is critical. In the multi-component synthesis of benzo[c]pyrazolo researchgate.netnaphthyridines, the reaction proceeds in a highly regioselective manner to yield the desired isomer. nih.gov The inherent reactivity of the intermediates in the cascade directs the cyclization to a specific outcome. Similarly, palladium-catalyzed cross-coupling reactions on 5,7-dichloro-1,6-naphthyridine (B1340720) can be controlled to achieve regioselective substitution. researchgate.net The nature and position of substituents on the pyridine ring are known to be critically involved in the ability of the resulting compounds to recognize and activate biological receptors, underscoring the importance of regiochemical control. nih.gov

Stereoselectivity becomes important when chiral centers are present, as is the case in many biologically active naphthyridine derivatives. The synthesis of pyrano and furano naphthyridine derivatives using a camphor (B46023) sulfonic acid catalyst was found to be highly diastereoselective, primarily yielding the cis isomer. ekb.eg In the development of potent drug candidates, controlling stereochemistry is often essential. For example, in the synthesis of the KRAS G12C inhibitor Fulzerasib, which features a complex tetracyclic naphthyridinone core, the stereochemistry of substituents had a profound impact on biological activity. The (S)-configuration of a methyl group on an adjacent ring was found to be significantly more potent than the (R)-configuration. acs.org An asymmetric synthesis of a tetrahydro-1,6-naphthyridine derivative highlighted the challenges of stereocontrol, with an early medicinal chemistry route relying on a late-stage chiral HPLC resolution to separate enantiomers. acs.org

Influence of Reaction Conditions on Product Distribution

The outcome of naphthyridine synthesis, including yield and selectivity, is highly dependent on the chosen reaction conditions. Key parameters include the solvent, catalyst, temperature, and energy source.

Solvent: The choice of solvent can be critical. In certain cascade reactions to form azaheterocycles, ethanol (B145695) was found to be a suitable solvent, while others like toluene (B28343) or acetone (B3395972) were ineffective because the starting dimer did not dissolve. researchgate.netresearchgate.net In other cases, refluxing in toluene with an acid catalyst like TsOH was effective for cyclization. The use of water as a solvent in "on-water" reactions represents an environmentally benign approach that can also drive product formation. nih.gov

Catalyst and Reagents: Catalysts can dramatically influence both the rate and selectivity of a reaction. The use of camphor sulfonic acid (CSA) as a catalyst in a multi-component reaction yielded primarily the cis diastereomer of pyrano- and furano-naphthyridines. Remarkably, the addition of water as a reagent in this system caused a shift in diastereoselectivity, favoring the formation of the trans isomer. ekb.eg

Temperature and Energy Source: Thermal conditions play a significant role. Many syntheses require heating under reflux for extended periods. However, the use of microwave irradiation has emerged as a powerful alternative to conventional heating. It can dramatically reduce reaction times and, in some cases, improve yields in the synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives. researchgate.net The synthesis of 1,6-naphthyridine-2,5-dione derivatives under ultrasound irradiation also resulted in higher yields compared to classical heating methods. researchgate.net

The following table illustrates the impact of varying reaction conditions on the synthesis of 1,6-naphthyridine derivatives.

| Starting Materials | Conditions | Product Type | Key Outcome | Reference |

| 4-Aminopyridine, Cyclic Enol Ethers | Camphor Sulfonic Acid (CSA) catalyst | Fused Naphthyridines | High cis-diastereoselectivity | ekb.eg |

| 4-Aminopyridine, Cyclic Enol Ethers | CSA catalyst, added H₂O | Fused Naphthyridines | Shift to trans-diastereoselectivity | ekb.eg |

| 3,5-Diarylidenepiperidin-4-one, Malononitrile, Amine | Acetic Acid, Microwave Irradiation | N-substituted 2-amino-1,6-naphthyridines | Fast reaction, excellent yields | researchgate.net |

| 2-(2,2-dimethoxyethyl)nicotinamide | TsOH·H₂O, Toluene, Reflux | 1,6-naphthyridin-5(6H)-one | Cyclization to form core, 66% yield | |

| Isatin, Malononitrile, 3-Aminopyrazole | H₂O, 110 °C | Benzo[c]pyrazolo researchgate.netnaphthyridines | Environmentally benign, good yields | nih.gov |

Spectroscopic Characterization and Structural Elucidation of 2 Methyl 1,6 Naphthyridin 5 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments allows for the assignment of each proton and carbon atom in the structure.

In the ¹H NMR spectrum of a potential 2-Methyl-1,6-naphthyridin-5-amine sample, distinct signals would be expected for the aromatic protons on the naphthyridine core, the methyl group protons, and the amine protons. The chemical shifts (δ) of the aromatic protons are influenced by the nitrogen atoms in the rings and the amino and methyl substituents, and would likely appear in the range of 7.0-9.0 ppm. The methyl group would present as a sharp singlet, typically in the upfield region of 2.0-3.0 ppm. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration.

For instance, in the related compound 10-chloro-2-methyl-1,2,3,4-tetrahydrobenzo[b] nih.govnaphthyridine , the aromatic protons resonate between δ 7.63 and 8.24 ppm, and the methyl group appears as a singlet at 2.81 ppm. nih.gov The coupling patterns (e.g., doublets, triplets, multiplets) and their corresponding coupling constants (J values) are crucial for determining the connectivity of the protons in the aromatic rings.

Table 1: Illustrative ¹H NMR Data for an Analogous Naphthyridine Compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic-H | 8.24 | dd | J = 8.5, 0.9 |

| Aromatic-H | 8.11 | d | J = 8.4 |

| Aromatic-H | 7.78 | ddd | J = 8.3, 6.9, 1.4 |

| Aromatic-H | 7.63 | ddd | J = 8.3, 6.9, 1.2 |

| CH (aliphatic) | 5.44 | s | |

| CH₂ (aliphatic) | 3.67-3.58 | m | |

| CH₂ (aliphatic) | 3.45-3.36 | m | |

| CH₂ (aliphatic) | 3.32 | dd | J = 17.8, 4.4 |

| CH (aliphatic) | 3.17 | m | |

| CH₃ | 2.81 | s | |

| Data for 10-chloro-1-((4-chlorophenyl)ethynyl)-2-methyl-1,2,3,4-tetrahydrobenzo[b] nih.govnaphthyridine. nih.gov |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals would be anticipated for the nine carbons of the naphthyridine skeleton and the one carbon of the methyl group. The chemical shifts of the aromatic carbons would be expected in the range of 100-160 ppm. The positions of the nitrogen atoms and the substituents would cause characteristic shifts. The methyl carbon would appear at a much higher field, typically between 15-25 ppm.

For example, ¹³C NMR data for 7-Methyl-1,8-naphthyridin-2-amine is available and provides insight into the expected chemical shifts for a similar naphthyridine core. nih.gov

To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to establish the connectivity of protons within the same spin system, which is invaluable for tracing the proton network across the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of the carbon atom attached to a specific proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and for assigning quaternary (non-protonated) carbons by observing their long-range couplings to nearby protons.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments provide information about the spatial proximity of protons. This can be used to confirm the position of substituents, such as the methyl group relative to the adjacent aromatic protons.

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide direct information about the nitrogen atoms in the molecule. The chemical shifts of the two nitrogen atoms in the 1,6-naphthyridine (B1220473) core and the nitrogen of the amine group would be distinct and sensitive to the electronic environment, offering further confirmation of the structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound (C₉H₉N₃), the expected exact mass would be approximately 159.08 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern would be characteristic of the 1,6-naphthyridine skeleton and the substituents. For example, the mass spectrum of the related 7-Methyl-1,8-naphthyridin-2-amine shows a prominent molecular ion peak at m/z 159, with other significant peaks at m/z 132 and 133, corresponding to the loss of HCN and subsequent rearrangements. nih.gov

Table 2: Illustrative Mass Spectrometry Data for an Analogous Naphthyridine Compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 159 | 100 | [M]⁺ |

| 133 | ~40 | [M-CN]⁺ |

| 132 | ~85 | [M-HCN]⁺ |

| Data for 7-Methyl-1,8-naphthyridin-2-amine. nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule like 2-Methyl-1,6-naphthyridin-5-amine, these calculations can predict its geometry, stability, and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. It is particularly effective for optimizing the geometry and determining the electronic properties of organic compounds. researchgate.netnih.gov

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For nitrogen-containing heterocyclic compounds similar to this compound, the B3LYP functional is a popular and reliable choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netnih.gov Other functionals such as CAM-B3LYP and ωB97XD may also be employed to provide comparative insights. researchgate.net

The selection of the basis set is equally critical. Pople-style basis sets, such as 6-311++G(d,p), are frequently used for such molecules. researchgate.netnih.gov The inclusion of diffuse functions (++) is important for accurately describing anions and systems with lone pairs, while polarization functions (d,p) are essential for representing the non-spherical nature of electron density in bonded atoms. For more precise calculations, correlation-consistent basis sets like cc-pVTZ can also be utilized. nih.gov

Illustrative Data: Optimized Geometrical Parameters

The following table illustrates the type of data that would be generated from a DFT geometry optimization of this compound, using the B3LYP/6-311++G(d,p) level of theory. The values are hypothetical and serve to demonstrate the output of such a calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-CH3 | 1.51 Å |

| N1-C2 | 1.34 Å | |

| C5-NH2 | 1.38 Å | |

| N6-C5 | 1.37 Å | |

| Bond Angle | N1-C2-C3 | 122.5° |

| C4-C5-N6 | 118.0° | |

| C5-N6-C7 | 117.5° | |

| Dihedral Angle | H-N-C5-C4 | 180.0° |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov This approach allows for the calculation of excited state energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in an ultraviolet-visible (UV-Vis) spectrum. researchgate.net The calculations are often performed in both the gas phase and in various solvents to account for solvatochromic effects. nih.gov

Illustrative Data: Calculated Electronic Transitions

A TD-DFT calculation would yield data similar to that presented in the table below, showing the predicted electronic transitions, their corresponding wavelengths, and the molecular orbitals involved.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 350 | 0.25 | HOMO → LUMO |

| S0 → S2 | 310 | 0.15 | HOMO-1 → LUMO |

| S0 → S3 | 280 | 0.40 | HOMO → LUMO+1 |

Semi-Empirical Methods (e.g., AM1, PM3) for Conformational Analysis

While DFT provides high accuracy, it can be computationally expensive for large molecules or extensive conformational searches. Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a faster alternative for preliminary conformational analysis. nih.gov These methods use a simplified form of the Schrödinger equation and parameters derived from experimental data. For this compound, these methods could be used to explore the potential energy surface and identify low-energy conformers, particularly concerning the rotation of the methyl and amine groups.

Molecular Orbital Analysis

The study of molecular orbitals provides deep insights into the chemical reactivity and electronic properties of a molecule.

Frontier Molecular Orbitals (FMO) and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the reactivity of a molecule. nih.govresearchgate.net The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

The distribution of the HOMO and LUMO across the molecular structure of this compound would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, a high concentration of the HOMO on the amine group would suggest its susceptibility to electrophilic attack, while a LUMO localized on the naphthyridine ring would indicate sites for nucleophilic attack.

Illustrative Data: Frontier Molecular Orbital Energies

The following table provides hypothetical HOMO and LUMO energies and the resulting energy gap for this compound, which would be obtained from a DFT calculation.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (LUMO-HOMO) | 4.6 |

Electron Density Distribution Analysis

The electron density distribution in a molecule is crucial for understanding its reactivity and intermolecular interactions. In this compound, the distribution is significantly influenced by the electronegative nitrogen atoms within the bicyclic naphthyridine core and the electron-donating amino (-NH₂) and methyl (-CH₃) groups.

Theoretical calculations, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can predict the partial charges on each atom. Studies on analogous amino-substituted pyridine (B92270) and naphthyridine systems demonstrate predictable patterns. nih.govnih.govnih.gov The nitrogen atoms of the naphthyridine rings are expected to possess a significant negative charge density, making them potential sites for electrophilic attack or coordination. The nitrogen atom of the exocyclic amino group also carries a negative charge, though its electron density is partially delocalized into the aromatic system. nih.gov Conversely, the hydrogen atoms of the amino group exhibit a partial positive charge, rendering them acidic and capable of acting as hydrogen bond donors. nih.gov The carbon atom attached to the amino group would show a positive charge, while the methyl group would slightly increase the electron density in its vicinity.

This charge distribution creates a significant dipole moment, indicating a polar molecule. The molecular electrostatic potential (MEP) map, another tool from computational chemistry, visually represents the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP would show negative potential around the ring nitrogen atoms and the amino nitrogen, while the area around the amino hydrogens would be positive. semanticscholar.org

Table 1: Hypothetical Mulliken Atomic Charges for this compound based on Analogous Structures

| Atom/Group | Predicted Mulliken Charge (a.u.) |

| Naphthyridine Ring Nitrogens | Negative |

| Amino Group Nitrogen (N) | Negative |

| Amino Group Hydrogens (H) | Positive |

| Methyl Group Carbons (C) | Slightly Negative/Neutral |

| Methyl Group Hydrogens (H) | Slightly Positive |

Note: This table represents expected charge distributions based on computational studies of similar heterocyclic amines. Actual values require specific DFT calculations for this molecule.

Intermolecular Interactions and Molecular Recognition Studies

The specific electronic structure of this compound governs how it interacts with itself and with other molecules, a key aspect of molecular recognition.

Hydrogen Bonding Networks in Naphthyridine Systems

Hydrogen bonding is a critical intermolecular force for nitrogen-containing heterocyclic compounds. khanacademy.orgyoutube.com this compound has the capacity to act as both a hydrogen bond donor and acceptor.

Hydrogen Bond Donor: The amino group (-NH₂) provides two hydrogen atoms that can form strong hydrogen bonds with electronegative atoms like oxygen or nitrogen on other molecules. libretexts.org

Hydrogen Bond Acceptor: The two nitrogen atoms within the 1,6-naphthyridine (B1220473) ring system possess lone pairs of electrons and can readily accept hydrogen bonds. nih.govnih.gov The lone pair on the amino nitrogen can also act as a hydrogen bond acceptor. libretexts.org

This dual functionality allows for the formation of complex hydrogen-bonding networks, including self-assembly into dimers or larger aggregates. nih.gov Studies on 2-amino-1,8-naphthyridine dimers have shown that such hydrogen-bond-driven assemblies can form stable, extended planar structures. nih.gov The specific geometry of the hydrogen bonding is critical in molecular recognition, for instance, in the way these molecules interact with nucleic acid structures. libretexts.orgnih.gov The D-A-A (Donor-Acceptor-Acceptor) alignment of hydrogen bonding groups in aminonaphthyridines is complementary to patterns found in biological molecules. nih.gov

Solvation Effects and Solvatochromism

Solvation refers to the interaction between a solute molecule and the solvent molecules surrounding it. These interactions can significantly affect the electronic properties and, consequently, the absorption and emission spectra of the molecule. The phenomenon where the color (or spectral position) of a substance changes with the polarity of the solvent is known as solvatochromism.

Naphthyridine derivatives often exhibit solvatochromic effects. mdpi.com For this compound, the ground state and the excited state are expected to have different dipole moments. In polar solvents, the solvent molecules will reorient around the solute to stabilize the charge distribution. If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, leading to a red-shift (bathochromic shift) in the absorption and fluorescence spectra. Conversely, if the ground state is more polar, a blue-shift (hypsochromic shift) may be observed.

Studies on structurally similar 1,6-naphthyridin-7(6H)-ones have demonstrated powerful fluorescence properties with notable changes in emission depending on the solvent's polarity, indicating significant solvatochromism. mdpi.com For these molecules, a blue-shift was observed in aqueous solvents compared to ethanol (B145695), suggesting complex interactions in protic environments. mdpi.com

Table 2: Predicted Solvatochromic Shifts for this compound

| Solvent | Polarity | Predicted Spectral Shift (λmax) |

| Hexane | Non-polar | Reference |

| Dichloromethane | Polar aprotic | Red-shift |

| Ethanol | Polar protic | Red-shift with potential H-bonding effects |

| Water | High-polarity protic | Complex shift, potentially blue-shifted relative to alcohols |

Note: This table is predictive and based on general principles and data from related naphthyridinone compounds. mdpi.com

Molecular Docking Simulations (without specific biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. mdpi.com Even without focusing on a specific biological target, the principles of molecular docking can be discussed for this compound.

The process involves placing the ligand (this compound) into the binding site of a receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose. nih.gov This score is typically based on calculating the energies of various interactions, including:

Hydrogen Bonds: The potential for the amino group to donate and the ring nitrogens to accept hydrogen bonds is a primary contributor to the docking score.

Hydrophobic Interactions: The aromatic naphthyridine ring can engage in favorable hydrophobic and π-π stacking interactions with non-polar regions of a binding site.

Electrostatic Interactions: The molecule's permanent dipole moment and charge distribution will influence its electrostatic complementarity with a binding pocket.

Docking simulations provide valuable insights into how a molecule's structural and electronic features, such as its shape, flexibility, and distribution of hydrogen bond donors and acceptors, might mediate its recognition by a hypothetical binding partner. researchgate.net

Spectroscopic Property Prediction from Theoretical Calculations

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. nih.govresearchgate.net

By calculating the electronic transitions between molecular orbitals, TD-DFT can predict the UV-Visible absorption spectrum. semanticscholar.org The calculations provide information on the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions, which relates to the intensity of the absorption bands. These calculations often show good agreement with experimental spectra. researchgate.net

Similarly, the vibrational frequencies of the molecule can be calculated using DFT. These theoretical frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. By analyzing the vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as the N-H stretching of the amino group or the C-C stretching modes of the aromatic rings. nih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculations help in assigning the peaks in ¹H and ¹³C NMR spectra to specific atoms in the molecule, providing a powerful tool for structure elucidation.

Non-Linear Optical (NLO) Properties Prediction and Hyperpolarizability Studies

Non-linear optical (NLO) materials have applications in photonics and optical switching technologies. researchgate.net Computational chemistry is a key tool for predicting the NLO properties of new organic molecules. The key parameter for second-order NLO response is the first-order hyperpolarizability (β).

Molecules with significant NLO properties often possess a "push-pull" electronic structure, featuring an electron-donating group and an electron-accepting group connected by a π-conjugated system. rsc.org In this compound, the amino group acts as a strong electron donor (push), while the electron-deficient naphthyridine ring system acts as an electron acceptor (pull). This intramolecular charge transfer character suggests that the molecule could exhibit a significant NLO response.

DFT calculations can be used to compute the static and dynamic hyperpolarizability values. researchgate.netrsc.org Studies on other push-pull naphthyridine and pyridine derivatives have shown that theoretical calculations can effectively predict NLO properties. semanticscholar.orgrsc.org The calculated hyperpolarizability of a candidate molecule is often compared to that of a standard NLO material, such as urea, to gauge its potential.

Table 3: Predicted Non-Linear Optical (NLO) Properties

| Property | Symbol | Predicted Value (a.u.) |

| Dipole Moment | μ | Non-zero |

| Polarizability | α | Moderate |

| First-order Hyperpolarizability | β | Potentially large, >> Urea |

Note: The prediction of a large β value is based on the push-pull electronic structure of the molecule. Actual values are subject to specific computational analysis. researchgate.net

Structure Activity Relationship Sar Investigations in Naphthyridine Chemistry

The 1,6-naphthyridine (B1220473) motif has become a significant bicyclic aromatic core in medicinal chemistry. acs.org These structures are recognized as promising inhibitors for a variety of biological targets, including HIV integrase, phosphodiesterase 10A (PDE10A), and multiple kinase targets such as FGFR tyrosine kinase. acs.org The biological activity of naphthyridine derivatives is wide-ranging, with various natural and synthetic compounds exhibiting anti-infectious, anticancer, and neurological activities. researchgate.net

Advanced Chemical Applications and Functional Material Development

Naphthyridine Derivatives as Ligands in Coordination Chemistry

The presence of two nitrogen atoms in the naphthyridine ring system makes these compounds excellent candidates for use as ligands in coordination chemistry. The specific arrangement of these nitrogen atoms influences the coordination mode and the properties of the resulting metal complexes.

Design of Tridentate Ligands for Metal Complexes (e.g., Ruthenium)

While direct studies on 2-Methyl-1,6-naphthyridin-5-amine as a tridentate ligand are not extensively documented, the broader family of naphthyridine derivatives has been successfully employed in the design of such ligands for various transition metals, including ruthenium. The general strategy involves the introduction of an additional coordinating group at a suitable position on the naphthyridine scaffold.

For instance, new ruthenium complexes have been synthesized using 1,8-naphthyridine (B1210474) and its derivatives as bridging ligands, forming dinuclear complexes. rsc.org In these structures, the two nitrogen atoms of the naphthyridine ring coordinate to two different ruthenium centers. To achieve a tridentate coordination mode from a single naphthyridine unit, a substituent with a donor atom (e.g., N, O, or S) can be introduced. In the case of this compound, the amino group at the 5-position, along with the two ring nitrogens (N1 and N6), could potentially act as a tridentate ligand.

The synthesis of ruthenium(II) complexes with other tridentate ligands, such as those derived from naphthoquinone, has been reported, showcasing the versatility of ruthenium in forming stable complexes with various ligand architectures. nih.gov Furthermore, novel ruthenium complexes with tridentate ligands derived from picolinohydrazide (B126095) have been synthesized and characterized, demonstrating the release of nitric oxide upon photoirradiation. rsc.org These examples highlight the potential for designing ruthenium complexes with this compound for specific applications, such as catalysis or photodynamic therapy. The synthesis of ruthenium(II) polypyridyl complexes has also been a subject of interest, with studies indicating that the charge and lipophilicity of the ligands significantly impact the anticancer activity of the complexes. nih.gov

Table 1: Examples of Ruthenium Complexes with Naphthyridine and Related Ligands

| Complex Type | Ligand | Metal Center | Key Features | Reference |

| Dinuclear Complex | 1,8-Naphthyridine | Ruthenium | Bridging ligand coordinating to two metal ions. | rsc.org |

| Monometallic Complex | Naphthyl-substituted thiosemicarbazone | Ruthenium(II) | Bidentate and tridentate binding modes explored for cytotoxicity. | nih.gov |

| Nitrosyl Complex | N′-phenyl-N′-(pyridin-2-yl)picolinohydrazide | Ruthenium | Tridentate ligand, photorelease of NO. | rsc.org |

| Polypyridyl Complex | 1,10-Phenanthroline | Ruthenium(II) | Structure-activity relationship study for anticancer activity. | nih.gov |

This table is generated based on data from related research and is for illustrative purposes.

Exploration as Molecular Switches and Sensors

Naphthyridine derivatives are being actively investigated as molecular switches and sensors due to their responsive fluorescent properties. The introduction of specific functional groups can tune their sensitivity and selectivity towards various analytes, including metal ions and biomolecules.

Fused 1,5-naphthyridines have been developed as colorimetric sensors for the detection of Cu²⁺ ions. researchgate.net The sensing mechanism relies on the change in color of the compound upon binding to the metal ion. Similarly, a 1,8-naphthyridine-based sensor has been designed for the highly selective detection of Cd²⁺, where the formation of a binuclear complex leads to a fluorescent enhancement and a red-shift in the emission spectrum. lookchem.com

More sophisticated applications include the development of a label-free fluorescent sensing method for DNA detection using a trimethyl-substituted naphthyridine dye. nih.gov This system leverages the specific interaction between the dye and a C-C mismatch in a DNA hairpin probe, coupled with an enzymatic amplification strategy, to achieve high sensitivity. Furthermore, naphthyridine-based electron push-pull type amine-reactive fluorescent probes have been designed for sensing amines and proteins in aqueous media. acs.org

While specific studies on this compound as a molecular switch or sensor are limited, its structure, featuring an amino group (an electron-donating group) and a methyl group on the naphthyridine core, suggests potential for fluorescent sensing applications. The amino group could act as a recognition site for analytes, and its interaction could modulate the electronic properties and, consequently, the fluorescence of the naphthyridine ring.

Applications in Materials Science (e.g., Optical, Electronic Properties)

The rigid and planar structure of the naphthyridine core, combined with its inherent electronic properties, makes it a valuable building block for functional materials with interesting optical and electronic characteristics. Naphthyridine derivatives have found applications in the development of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. researchgate.netnih.gov

Recent research has highlighted the potential of 2,6-naphthyridine (B1209661) derivatives as electron-transporting materials (ETMs) for OLEDs. acs.org These materials exhibit high glass-transition temperatures and high electron mobility, making them suitable for use in red, green, and blue phosphorescent OLEDs. acs.org The synthesis of 1,5-naphthyridine-based polymers has also been explored for creating new functional materials for electronics. nih.gov

The optical properties of 1,6-naphthyridin-7(6H)-ones have been studied, revealing powerful fluorescence with dual fluorescence, solvatochromism, and acidochromism, making them suitable for biological applications and as luminescent devices. rsc.org The presence of the methyl and amino groups in this compound is expected to influence its photophysical properties, and its potential in materials science warrants further investigation.

Naphthyridine Scaffolds for Novel Chemical Entities in Research

The naphthyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for more than one type of biological receptor. nih.gov This has led to the extensive use of naphthyridine derivatives in the discovery of novel chemical entities with a wide range of biological activities.

For example, derivatives of 1,6-naphthyridin-2(1H)-one have been identified as potent dual inhibitors of PI3K/mTOR, a key signaling pathway in cancer. nih.gov The asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold has led to the development of potent inverse agonists for the retinoid-related orphan receptor γt (RORγt), which is a target for autoimmune diseases. acs.org Furthermore, a novel lactam-based tetracyclic naphthyridinone scaffold has been identified in fulzerasib, a selective inhibitor of KRAS G12C for the treatment of solid tumors. acs.org

The 1,5-naphthyridine (B1222797) core has also been utilized to develop potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor. nih.gov These examples underscore the importance of the naphthyridine scaffold in generating new therapeutic agents. The specific compound, this compound, represents a unique starting point for the synthesis of new libraries of compounds for screening against various biological targets.

Conclusion and Future Directions in 2 Methyl 1,6 Naphthyridin 5 Amine Research

Summary of Key Academic Discoveries and Contributions

Direct academic research on 2-Methyl-1,6-naphthyridin-5-amine is limited. However, the broader family of 1,6-naphthyridines has been the subject of various studies, providing a foundational understanding. A significant body of work exists for 1,6-naphthyridin-2(1H)-ones, which are structurally related. Research has shown that the substitution pattern on the 1,6-naphthyridine (B1220473) core is crucial for its biological activity. For instance, derivatives of 1,6-naphthyridin-2(1H)-one with a double bond between C3 and C4 have been primarily investigated as antitumor agents, while those with a single bond at the same position are more associated with cardiovascular applications. nih.gov

The synthesis of the 1,6-naphthyridine core is a key area of academic contribution. Methods often involve the construction from a preformed pyridine (B92270) or pyridone ring. nih.gov For example, multicomponent reactions have been utilized in the diastereoselective synthesis of pyrano and furano naphthyridine derivatives. ekb.eg Another approach involves the Pictet-Spengler reaction for creating tetrahydronaphthyridine scaffolds. acs.org The synthesis of the related 3-amino-5,6,7,8-tetrahydro nih.govtandfonline.comnaphthyridine system has been achieved through a facile two-step condensation process. tandfonline.com These synthetic strategies, while not directly applied to This compound in the reviewed literature, form a basis for its potential construction.

Identification of Knowledge Gaps and Unexplored Research Avenues

Furthermore, the biological activity of This compound remains largely unexplored. The influence of the 2-methyl and 5-amino substitutions on the pharmacological profile of the 1,6-naphthyridine scaffold is unknown. Studies on related compounds, such as the identification of 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors, suggest that amino-methyl substituted 1,6-naphthyridines could be promising candidates for targeted therapies, yet this specific isomer has not been investigated.

The potential of This compound as a ligand in coordination chemistry or as a building block in materials science is another unexplored avenue. The nitrogen atoms of the naphthyridine ring system and the exocyclic amino group are potential coordination sites for metal ions, but no studies have been reported in this area.

Future Prospects in Synthetic Methodologies and Mechanistic Understanding

Future synthetic efforts towards This compound could leverage and refine existing methodologies for naphthyridine synthesis. The development of more efficient and regioselective methods for the functionalization of the 1,6-naphthyridine core is a key area for advancement. This could involve the application of modern synthetic techniques such as C-H activation or flow chemistry to introduce the methyl and amino groups with high precision and yield.

Mechanistic studies on the formation of the 1,6-naphthyridine ring and the introduction of substituents would provide valuable insights for optimizing reaction conditions and expanding the scope of accessible derivatives. Understanding the reactivity of the 2-methyl group, for instance, through studies on related 2-methyl-1,8-naphthyridines, could open up pathways for further functionalization. acs.org

Emerging Applications and Theoretical Advancements for Naphthyridine Derivatives

The broader class of naphthyridine derivatives continues to show promise in a variety of applications, suggesting potential avenues for This compound .

Medicinal Chemistry: Naphthyridine derivatives are recognized as privileged structures in drug discovery. nih.gov They have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. dntb.gov.uanih.gov Notably, derivatives of the isomeric 1,5-naphthyridine (B1222797) have been identified as potent inhibitors of TGF-beta type I receptor, a key target in cancer therapy. nih.gov The structural similarity of This compound to these active compounds makes it a candidate for screening in various biological assays.

Materials Science: Theoretical advancements in understanding the electronic properties of naphthyridine systems could pave the way for their use in organic electronics. The photophysical properties of metal complexes containing naphthyridine-based ligands are an active area of research, with potential applications in organic light-emitting diodes (OLEDs).

Q & A

Q. What are the standard synthetic routes for preparing 2-Methyl-1,6-naphthyridin-5-amine and its derivatives?

- Methodological Answer : A common approach involves alkylation or cyclocondensation of pre-functionalized naphthyridine precursors. For example, alkylation of 8-amino-6-methyl-1,6-naphthyridin-5(6H)-one (17) with N-(4-iodopentyl)phthalimide in Me₂NCHO at 80°C yields 6-methyl-8-(1-methyl-4-phthalimidobutyl)amino derivatives (45% yield), which can be deprotected with hydrazine to obtain the final amine . Cyclocondensation reactions, such as treating 3-bromo-5-methyl-1,6-naphthyridin-2-amine (53) with potassium O-ethylxanthate in 1-methylpyrrolidin-2-one at 165°C for 7 hours, produce fused thiazolo-naphthyridine systems (>95% yield) .

Q. How is the structural characterization of this compound derivatives performed?

- Methodological Answer : Characterization typically combines spectroscopic and analytical techniques:

- IR spectroscopy identifies functional groups (e.g., C=O, N-H stretches).

- NMR (¹H/¹³C) confirms regiochemistry and substituent positions.

- Mass spectrometry (MS) verifies molecular weight and fragmentation patterns.

- Melting points and elemental analysis validate purity .

Example: Derivatives like 7-methyl-2-phenyl-4-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridin-5-amine (4e) were characterized via IR (C-F stretch at 1120 cm⁻¹), ¹H NMR (δ 2.35 ppm for methyl groups), and MS (m/z 389.1 [M+H]⁺) .

Q. What solvents and catalysts are optimal for naphthyridine functionalization?

- Methodological Answer : Polar aprotic solvents (e.g., Me₂NCHO, DMF) and tertiary amines (e.g., NEt₃) are preferred for alkylation to minimize side reactions. For cyclocondensation, high-boiling solvents like 1-methylpyrrolidin-2-one enable elevated temperatures (165°C) without decomposition. Catalytic bases (K₂CO₃) improve nucleophilic substitution efficiency .

Advanced Research Questions

Q. How can stereoselectivity be controlled during the synthesis of chiral naphthyridine derivatives?

- Methodological Answer : Kinetic vs. thermodynamic control strategies are critical. For example, hydrogenation of intermediates at 0°C with (dIpc)₂BH achieves ≥20:1 stereoselectivity for syn-diols, while heating to 85°C shifts selectivity toward anti-diols (≥12:1) via isomerization. Similar principles apply to naphthyridine systems using chiral auxiliaries or asymmetric catalysis .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Acetylcholinesterase (AChE) inhibition : Compounds are tested via Ellman’s assay, measuring IC₅₀ values.

- Antifungal activity : Fungal growth inhibition (%) is determined against Candida spp. or Aspergillus spp. via microdilution (MIC₅₀/80/100).

- Cytotoxicity : THLE-2 liver cell viability assays (MTT protocol) assess safety profiles .

Example: Pyrazolo[3,4-g][1,8]naphthyridin-5-amine derivatives showed MIC₅₀ values of 8–32 µg/mL against Candida albicans, with low cytotoxicity (IC₅₀ > 100 µg/mL in THLE-2 cells) .

Q. How can fused-ring naphthyridine systems be synthesized for material science applications?

- Methodological Answer : Microwave-assisted synthesis under solvent-free conditions accelerates cyclocondensation. For instance, reacting aminopyrazoles with naphthyridine halides under 300 W irradiation for 10–15 minutes yields pyrazolo-naphthyridines with >85% yield. This method reduces reaction times from hours to minutes while maintaining regioselectivity .

Key Considerations for Researchers

- Contradictions in Data : While alkylation yields (45%) are moderate , cyclocondensation and microwave methods achieve >95% and 85–98% yields, respectively , suggesting reaction-specific optimization.

- Advanced Applications : Derivatives with trifluoromethyl groups show enhanced bioactivity due to electronegativity and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.